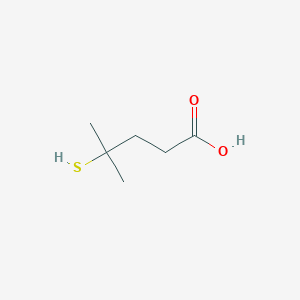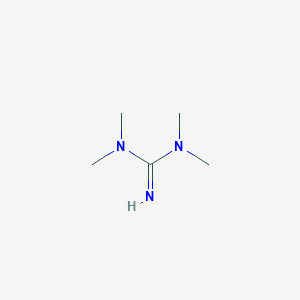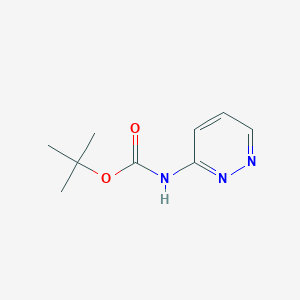
Tert-butyl pyridazin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl pyridazin-3-ylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in various fields of chemistry and pharmacology due to their potential applications in the synthesis of pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The tert-butyl group is often used as a protecting group for amines due to its steric bulk and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be complex and may involve multiple steps. For example, the synthesis of related compounds has been achieved through flash vacuum thermolysis of tert-butylimines of various heterocyclic aldehydes, leading to the formation of imidazoazines with excellent yields from monocyclic imines . Another approach involves the use of di-tert-butyl ethynylimidodicarbonate as a synthon for the β-aminoethylation of organic electrophiles, which can be applied to the synthesis of various heterocyclic compounds . Additionally, practical syntheses have been developed for compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, which is synthesized via aziridine opening and optical resolution of enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl pyridazin-3-ylcarbamate itself is not directly discussed in the provided papers. However, related compounds have been characterized using various techniques. For instance, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined, showing an orthorhombic space group and stabilization by inter- and intramolecular hydrogen bond interactions . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Tert-butyl carbamates can participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of complex molecules, such as in the case of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1 . The versatility of these compounds is further demonstrated by their use in the synthesis of α-glucosidase inhibitors, where the carbamate moiety is linked to imidazo[1,2-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-acetylcarbamate was synthesized using a green method and its crystal packing was analyzed, revealing centrosymmetric rings linked by a double N—H⋯O=C hydrogen bond . The tert-butyl group typically imparts a degree of steric hindrance, which can affect the reactivity and solubility of the compound. Additionally, the presence of the pyridazin-3-yl moiety in tert-butyl pyridazin-3-ylcarbamate would likely contribute to its electronic properties and potential interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Process Development and Synthesis
A practical and scalable synthesis of an intermediate, crucial for the manufacture of a lymphocyte function-associated antigen 1 inhibitor, involves a modified Kulinkovich–Szymoniak cyclopropanation. This process starts from readily available materials, showcasing the compound's role in efficient pharmaceutical manufacturing processes (Wenjie Li et al., 2012).
Imaging Applications
In myocardial perfusion imaging with PET, "Tert-butyl pyridazin-3-ylcarbamate" derivatives have been evaluated as potential agents. The synthesis, characterization, and preliminary evaluation of 18F-labeled pyridaben analogs demonstrate their high heart uptake and potential as imaging agents, marking a significant contribution to non-invasive cardiac diagnostics (T. Mou et al., 2012).
Catalysis and Organic Synthesis
Research on Ru complexes for water oxidation introduces a family of dinuclear complexes involving tert-butyl substituted ligands, indicating the compound's relevance in catalytic applications aimed at energy conversion and storage technologies (R. Zong & R. Thummel, 2005).
Chemical Synthesis Methods
Flash vacuum thermolysis of tert-butylimines has been explored for the synthesis of imidazo-azines, with tert-butyl derivatives playing a crucial role in the formation of high-yield imidazoazines, underpinning the compound's utility in developing novel organic synthesis methods (Katarzyna Justyna et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of imidazo[1,2-a]pyridines linked to the carbamate moiety for their α-glucosidase inhibitory activity highlight the potential therapeutic applications of tert-butyl pyridazin-3-ylcarbamate derivatives. These compounds show promise as enzyme inhibitors, offering a new avenue for drug development (Mina Saeedi et al., 2020).
Structural Characterization
Advancements in NMR spectroscopy have enabled the detailed characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, demonstrating the importance of comprehensive structural analysis in the development of new compounds (Younas Aouine et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid all sources of ignition .
Eigenschaften
IUPAC Name |
tert-butyl N-pyridazin-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)11-7-5-4-6-10-12-7/h4-6H,1-3H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWNKSCHTFDBEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl pyridazin-3-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

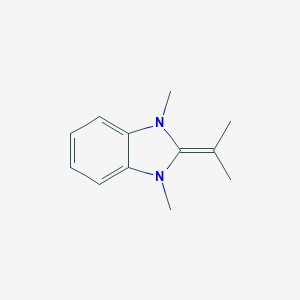
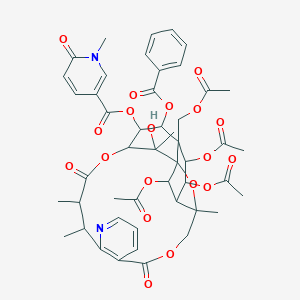
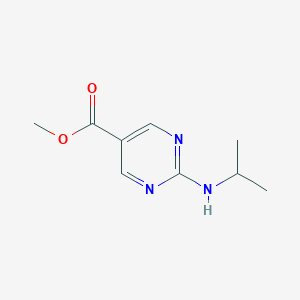
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
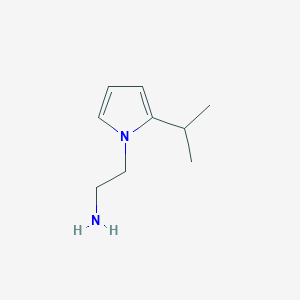
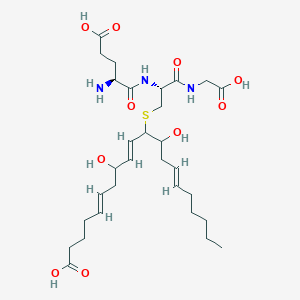
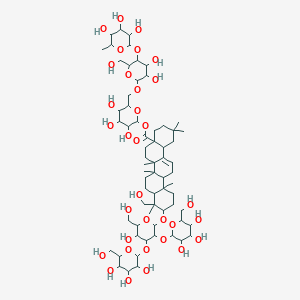
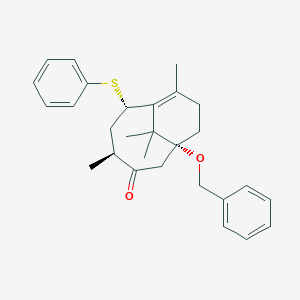
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
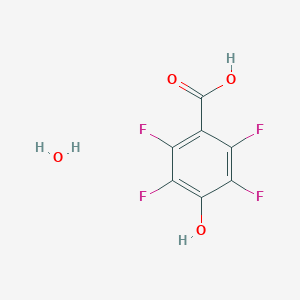
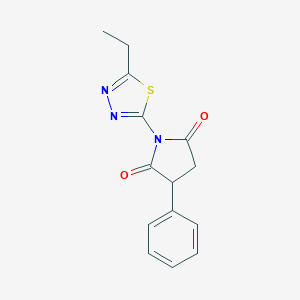
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
